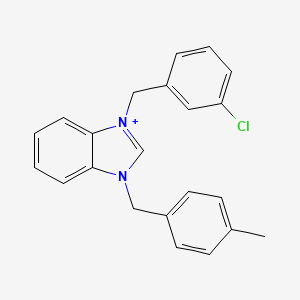
1-(3-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core substituted with 3-chlorobenzyl and 4-methylbenzyl groups, which may contribute to its unique chemical and biological properties.
準備方法
The synthesis of 1-(3-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Substitution Reactions: The 3-chlorobenzyl and 4-methylbenzyl groups are introduced through nucleophilic substitution reactions. These reactions often involve the use of alkyl halides (e.g., 3-chlorobenzyl chloride and 4-methylbenzyl chloride) in the presence of a base such as potassium carbonate.
Quaternization: The final step involves the quaternization of the benzimidazole nitrogen with an alkylating agent to form the benzimidazolium salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-(3-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzimidazole and benzyl derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
科学的研究の応用
1-(3-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Biological Studies: Researchers use the compound to investigate its effects on cellular processes, such as apoptosis and cell proliferation.
Chemical Biology: The compound serves as a tool for studying enzyme inhibition and protein-ligand interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
作用機序
The mechanism of action of 1-(3-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
1-(3-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium can be compared with other benzimidazole derivatives, such as:
1-(3-chlorobenzyl)-3H-benzimidazol-1-ium: Lacks the 4-methylbenzyl group, which may result in different biological activities.
1-(4-methylbenzyl)-3H-benzimidazol-1-ium: Lacks the 3-chlorobenzyl group, leading to variations in chemical reactivity and biological effects.
1-(3,4-dichlorobenzyl)-3H-benzimidazol-1-ium: Contains two chlorine substituents, which can enhance its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and biological activity.
特性
分子式 |
C22H20ClN2+ |
|---|---|
分子量 |
347.9 g/mol |
IUPAC名 |
1-[(3-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]benzimidazol-1-ium |
InChI |
InChI=1S/C22H20ClN2/c1-17-9-11-18(12-10-17)14-24-16-25(22-8-3-2-7-21(22)24)15-19-5-4-6-20(23)13-19/h2-13,16H,14-15H2,1H3/q+1 |
InChIキー |
KHFZXDUGUYLGKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C=[N+](C3=CC=CC=C32)CC4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B13369991.png)
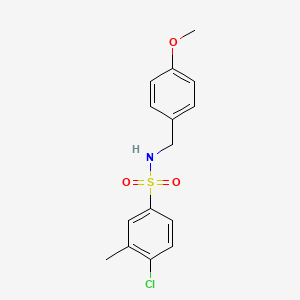
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide](/img/structure/B13370004.png)
![N-(4-methylphenyl)-N-[4-(4-phenyl-1-piperazinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine](/img/structure/B13370006.png)
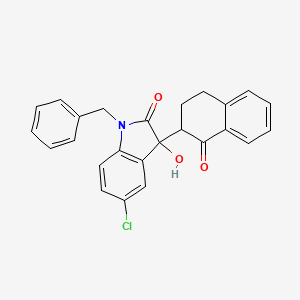
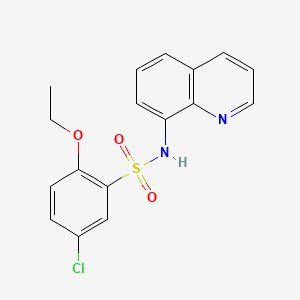
![N-{3-[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine](/img/structure/B13370029.png)
![N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13370036.png)
![2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile](/img/structure/B13370038.png)
![Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B13370048.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B13370051.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B13370056.png)
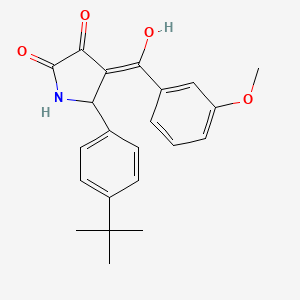
![4-[3-(2-chloro-1-ethyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B13370062.png)
